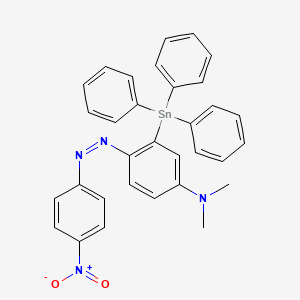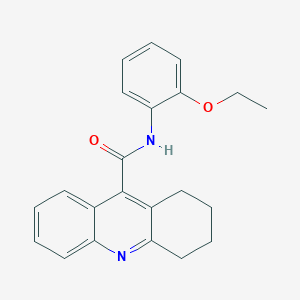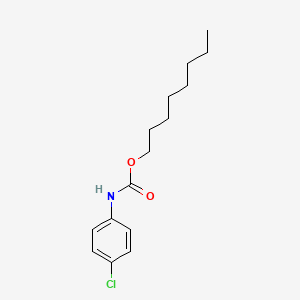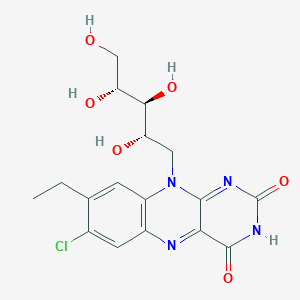
3,4-Dichloro-4'-(phenylazo)benzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-4’-(phenylazo)benzanilide is a synthetic organic compound with the molecular formula C19H13Cl2N3O It is characterized by the presence of two chlorine atoms, a phenylazo group, and a benzanilide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’-(phenylazo)benzanilide typically involves the reaction of 3,4-dichloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes azo coupling with a diazonium salt derived from aniline. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dichloro-4’-(phenylazo)benzanilide may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-4’-(phenylazo)benzanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzanilides with different functional groups.
Applications De Recherche Scientifique
3,4-Dichloro-4’-(phenylazo)benzanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-4’-(phenylazo)benzanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the phenylazo group allows the compound to participate in electron transfer reactions, which can influence cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of 3,4-Dichloro-4’-(phenylazo)benzanilide.
4,4’-Dichlorobenzanilide: A structurally similar compound with different substitution patterns.
Phenylazoaniline: A compound with a similar azo linkage but different substituents.
Uniqueness
3,4-Dichloro-4’-(phenylazo)benzanilide is unique due to the presence of both chlorine atoms and the phenylazo group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
199735-55-2 |
|---|---|
Formule moléculaire |
C19H13Cl2N3O |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2N3O/c20-17-11-6-13(12-18(17)21)19(25)22-14-7-9-16(10-8-14)24-23-15-4-2-1-3-5-15/h1-12H,(H,22,25) |
Clé InChI |
FYBMWUFPWBMRHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)
![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)


![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)

